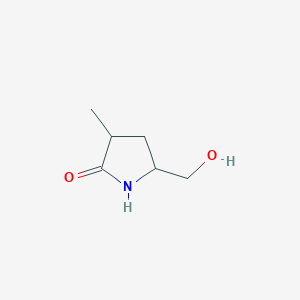
5-Hydroxymethyl-3-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethyl-3-methylpyrrolidin-2-one, also known as HMPA, is a highly polar and water-soluble compound that is widely used in organic synthesis, particularly in the field of organometallic chemistry. HMPA has a unique ability to solvate a wide range of metal cations, making it an essential reagent in many chemical reactions.
作用機序
The mechanism of action of 5-Hydroxymethyl-3-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the solvation of metal cations and the stabilization of reactive intermediates. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has a unique ability to solvate metal cations, which can enhance the reactivity of organometallic reagents and stabilize reactive intermediates.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 5-Hydroxymethyl-3-methylpyrrolidin-2-one, as it is primarily used in laboratory settings. However, some studies have suggested that 5-Hydroxymethyl-3-methylpyrrolidin-2-one may have toxic effects on certain cell types and may interfere with cellular signaling pathways.
実験室実験の利点と制限
5-Hydroxymethyl-3-methylpyrrolidin-2-one has several advantages in laboratory experiments, including its ability to solvate metal cations and stabilize reactive intermediates. It is also highly polar and water-soluble, which makes it easy to handle and purify. However, 5-Hydroxymethyl-3-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
将来の方向性
There are several potential future directions for research on 5-Hydroxymethyl-3-methylpyrrolidin-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 5-Hydroxymethyl-3-methylpyrrolidin-2-one's potential toxic effects and its impact on cellular signaling pathways. Additionally, there may be opportunities to explore the use of 5-Hydroxymethyl-3-methylpyrrolidin-2-one in new applications, such as in the synthesis of novel materials or in the development of new pharmaceuticals.
合成法
5-Hydroxymethyl-3-methylpyrrolidin-2-one is typically synthesized by the reaction of formaldehyde and 3-methylpyrrolidine in the presence of an acid catalyst. The resulting product is then purified by distillation or recrystallization. Several variations of this synthesis method have been reported in the literature, including the use of different solvents, catalysts, and reaction conditions.
科学的研究の応用
5-Hydroxymethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research, particularly in the field of organometallic chemistry. It is commonly used as a co-solvent in reactions involving highly polar and reactive compounds, such as lithium and magnesium organometallic reagents. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has also been used as a stabilizer for reactive intermediates, such as carbanions and radicals.
特性
CAS番号 |
138078-58-7 |
|---|---|
製品名 |
5-Hydroxymethyl-3-methylpyrrolidin-2-one |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChIキー |
RGDBSLYLHPZEME-UHFFFAOYSA-N |
SMILES |
CC1CC(NC1=O)CO |
正規SMILES |
CC1CC(NC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



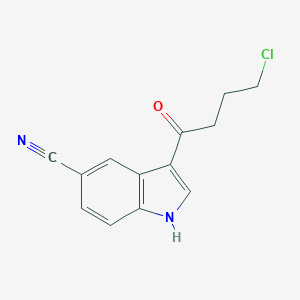
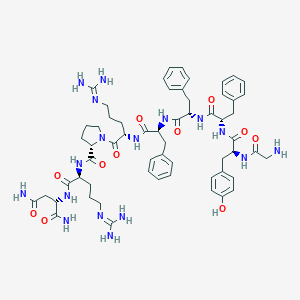
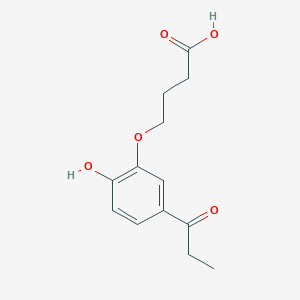
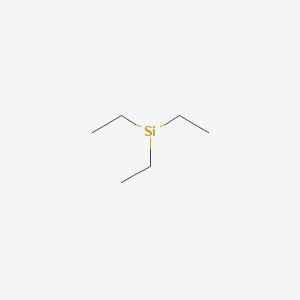
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
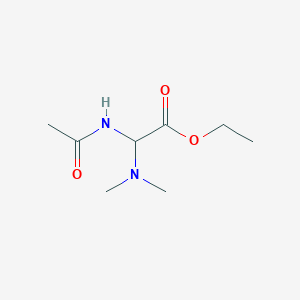
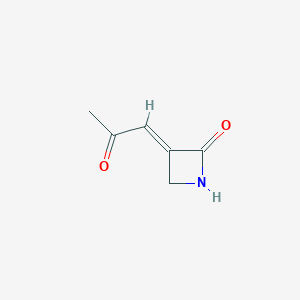
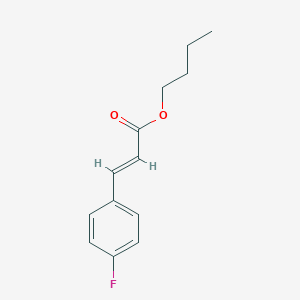
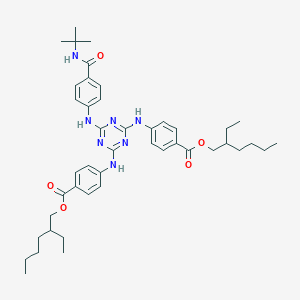
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
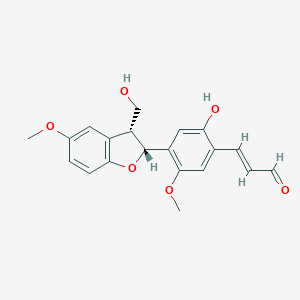
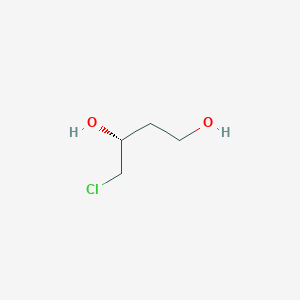
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)